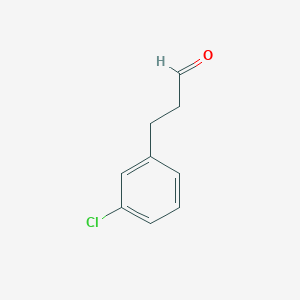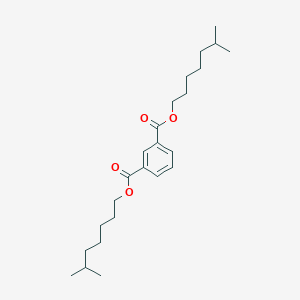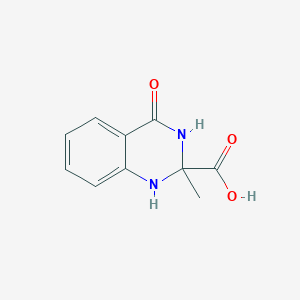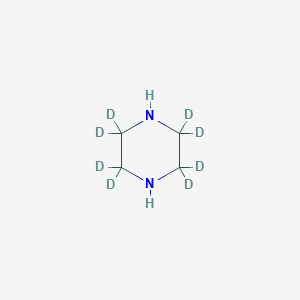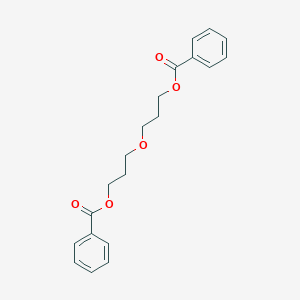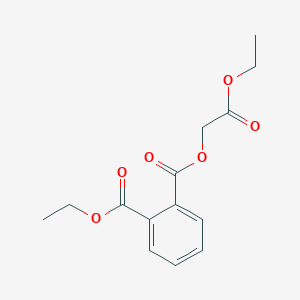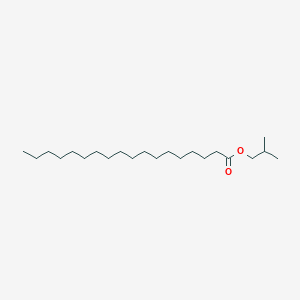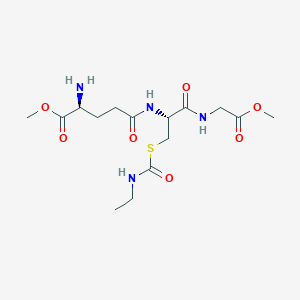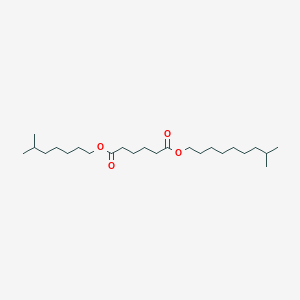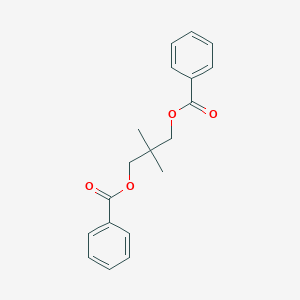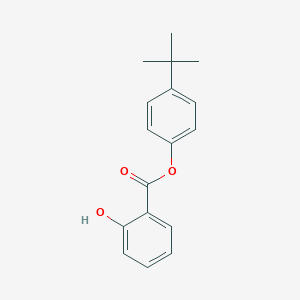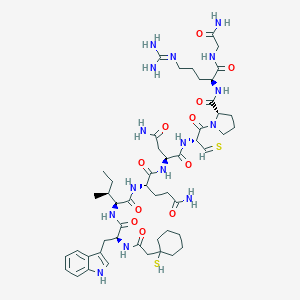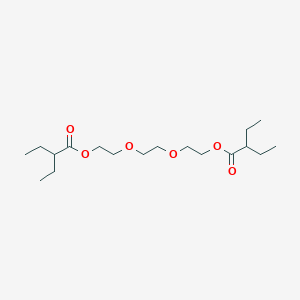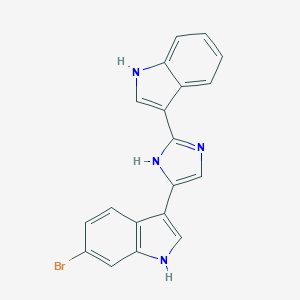
Nortopsentin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nortopsentin C is a natural product that has gained significant attention in the scientific community due to its promising biological activities. It is a cyclic peptide that is derived from the marine sponge Topsentia sp. Nortopsentin C has shown potential as an anticancer agent, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of Nortopsentin C involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell survival, growth, and proliferation. Nortopsentin C inhibits the phosphorylation of Akt and mTOR, which leads to the inhibition of the pathway. This inhibition results in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Nortopsentin C has been shown to have various biochemical and physiological effects. It inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Nortopsentin C also inhibits the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. These effects contribute to the anticancer properties of Nortopsentin C.
Avantages Et Limitations Des Expériences En Laboratoire
Nortopsentin C has several advantages for lab experiments. It is a natural product, which makes it a good candidate for drug discovery. It has also shown promising results in various cancer cell lines, making it a potential anticancer agent. However, the isolation and purification of Nortopsentin C from the sponge can be challenging, which limits its availability for lab experiments.
Orientations Futures
There are several future directions for the study of Nortopsentin C. One direction is to study its potential as an anticancer agent in animal models. Another direction is to study its potential as a drug candidate for other diseases, such as Alzheimer's disease. The synthesis of analogs of Nortopsentin C can also be explored to improve its efficacy and selectivity.
Conclusion:
In conclusion, Nortopsentin C is a promising natural product that has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. Nortopsentin C has several advantages for lab experiments, but its availability can be limited due to the isolation and purification process. There are several future directions for the study of Nortopsentin C, which include studying its potential as a drug candidate for other diseases and synthesizing analogs to improve its efficacy and selectivity.
Méthodes De Synthèse
Nortopsentin C is synthesized from the Topsentia sp. sponge, which is found in the Pacific Ocean. The isolation and purification of Nortopsentin C from the sponge involve a series of extraction and chromatographic techniques. The structure of Nortopsentin C was elucidated using spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Nortopsentin C has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Nortopsentin C induces apoptosis, which is programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Propriétés
Numéro CAS |
134029-45-1 |
|---|---|
Nom du produit |
Nortopsentin C |
Formule moléculaire |
C19H13BrN4 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
6-bromo-3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole |
InChI |
InChI=1S/C19H13BrN4/c20-11-5-6-13-14(8-22-17(13)7-11)18-10-23-19(24-18)15-9-21-16-4-2-1-3-12(15)16/h1-10,21-22H,(H,23,24) |
Clé InChI |
OWBTWZBJRVBXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



